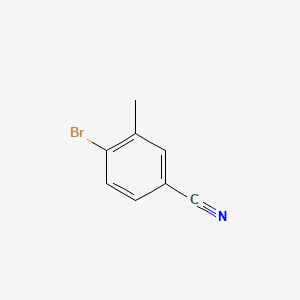

4-Bromo-3-methylbenzonitrile

Overview

Description

4-Bromo-3-methylbenzonitrile, also known as this compound or BMN, is an organic compound with the chemical formula C7H5BrN. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 95-97°C. BMN has been used in a variety of scientific research applications due to its unique properties and ability to form stable complexes with other molecules.

Scientific Research Applications

Spectroscopic Investigations

- Spectroscopic Analysis : 4-Bromo-3-methylbenzonitrile has been investigated for its electronic structure, vibrational properties, and other characteristics through Density Functional Theory (DFT) and spectroscopic methods. This analysis aids in understanding the molecular geometry and vibrational frequencies of the compound in its ground state, essential for various scientific applications (Shajikumar & R. Raman, 2018).

Reactivity and Substitution Studies

- Nucleophilic Substitution Reactivity : The compound's derivatives have been used as model compounds to study reactivity towards aromatic nucleophilic substitution. This is crucial for understanding its behavior in various chemical reactions and potential applications in synthesis processes (N. Guo et al., 2008).

Thermochemical Properties

- Thermochemical Analysis : The gas-phase enthalpies of formation and vaporization enthalpies of this compound have been studied. Such information is vital for applications in thermochemistry and material science (K. Zaitseva et al., 2015).

Detoxification and Biodegradation

- Detoxification in Transgenic Plants : Research has explored the use of a specific nitrilase in transgenic tobacco plants for the detoxification of bromoxynil, a related compound. This highlights potential biotechnological applications for environmental safety and agriculture (D. Stalker et al., 1988).

Environmental Degradation Studies

- Anaerobic Biodegradability : The anaerobic biodegradability of bromoxynil and its transformation products have been examined under various conditions. This research is essential for understanding the environmental impact and degradation pathways of these compounds (V. Knight et al., 2003).

Synthesis and Production

- Synthesis Processes : Studies have demonstrated the synthesis of derivatives of this compound, which is significant for the development and production of new chemicals, including potential pesticides (L. Min, 2006).

Material Science and Crystallography

- Bending Properties in Crystals : The bending properties of this compound crystals have been investigated. This research provides insights into the material properties and potential applications in crystal engineering and design (Ragima V. P. Veluthaparambath et al., 2022).

Environmental Photodegradation

- Photodegradation Studies : The effects of carbonates on the aquatic photodegradation rate of bromoxynil have been studied. This is important for understanding the environmental fate and breakdown of similar compounds (J. Kochany, 1992).

Safety and Hazards

4-Bromo-3-methylbenzonitrile is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . It causes severe skin burns and eye damage, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

4-Bromo-3-methylbenzonitrile may be used to synthesize other compounds for various applications. For example, it may be used to synthesize 2,4,6-tris(4-bromo-3-methyl-phenylene)-1,3,5-triazine and 4-fluoro-3-methylbenzonitrile . It is also a nitrile compound for proteomics research and a pharmaceutical intermediate .

Mechanism of Action

Target of Action

It is often used as a building block in the synthesis of various organic compounds, suggesting that its targets could vary depending on the specific context of its use .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3-methylbenzonitrile. For instance, it is recommended to store this compound in a cool, dry place, indicating that temperature and humidity may affect its stability .

Properties

IUPAC Name |

4-bromo-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXUZFJOLNNWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372097 | |

| Record name | 4-Bromo-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41963-20-6 | |

| Record name | 4-Bromo-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques were employed to investigate the 4-Bromo-3-methylbenzonitrile molecule, and what structural information can be derived from these analyses?

A1: The researchers utilized Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FTR) spectroscopies to probe the vibrational characteristics of this compound []. FTIR spectroscopy excels at identifying functional groups present in a molecule based on their characteristic absorption of infrared light. The study recorded the FTIR spectrum of this compound in the liquid phase (acetone) within the 4000–400 cm⁻¹ range []. On the other hand, FTR spectroscopy provides complementary information by measuring the scattering of light, revealing insights into the molecule's vibrational modes. The FTR spectrum of this compound was also captured in the liquid phase (acetone), covering the 3500–50 cm⁻¹ region [].

Q2: How was computational chemistry employed in this study to complement the experimental spectroscopic findings on this compound?

A2: The study harnessed Density Functional Theory (DFT) calculations, a powerful computational chemistry method, to gain deeper insights into the electronic structure and properties of this compound []. DFT calculations were performed using the B3LYP functional along with a suitable basis set. These calculations allowed for the prediction of the molecule's geometry and vibrational frequencies in its ground state [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)